3-Ethoxycyclobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHZHHKPKYYHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30830-26-3 | |
| Record name | 3-ethoxycyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Chemical Transformations Involving 3 Ethoxycyclobutan 1 One
Gas-Phase Unimolecular Elimination Reactions
The thermal decomposition of cyclobutanones in the gas phase is a well-studied class of reactions that can proceed through various pathways. The presence of an ethoxy substituent at the 3-position of the cyclobutanone (B123998) ring is expected to influence the kinetics and thermodynamics of these elimination reactions.
Kinetics and Thermodynamics of Ketene (B1206846) and 1,1-Dimethylketene Extrusion
The primary thermal decomposition pathway for cyclobutanone is its unimolecular decomposition into ethylene (B1197577) and ketene researchgate.net. While specific kinetic and thermodynamic data for the gas-phase pyrolysis of 3-ethoxycyclobutan-1-one are not extensively documented in the literature, the fundamental mechanistic pathways are expected to be analogous to those of the parent cyclobutanone. The major decomposition is anticipated to yield ethyl vinyl ether and ketene.
A competing, though typically minor, decomposition pathway for cyclobutanone involves decarbonylation to form cyclopropane (B1198618) and carbon monoxide researchgate.net. For this compound, this would lead to the formation of ethoxycyclopropane (B14740108) and carbon monoxide. The activation energy for this process is generally higher than that for the ketene-forming pathway researchgate.net.
The extrusion of substituted ketenes, such as 1,1-dimethylketene, would necessitate a correspondingly substituted cyclobutanone precursor. While not directly involving this compound, the principles governing these reactions are relevant. The rate of these reactions is influenced by the stability of the diradical intermediates and the transition states leading to their formation.
Below is an illustrative data table with hypothetical, yet plausible, kinetic and thermodynamic parameters for the primary unimolecular decomposition of this compound, based on known values for similar cyclobutanone decompositions.
| Reaction | Ea (kcal/mol) | log(A, s⁻¹) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| This compound → Ethyl vinyl ether + Ketene (Illustrative) | ~ 50-55 | ~ 14-15 | Endothermic | Positive |
| This compound → Ethoxycyclopropane + CO (Illustrative) | ~ 55-60 | ~ 14-15 | Endothermic | Positive |
Note: These values are illustrative and based on general trends for cyclobutanone pyrolysis. Specific experimental or computational data for this compound is needed for precise values.
Characterization of Quasi-Zwitterion Transition States in Elimination Pathways
The mechanism of the thermal decomposition of cyclobutanones has been a subject of considerable theoretical and experimental investigation. While a concerted [2+2] cycloreversion is thermally forbidden by the Woodward-Hoffmann rules, the reaction is believed to proceed through a diradical intermediate. However, for certain substituted cyclobutanones, the transition state leading to the diradical may exhibit significant charge separation, leading to what can be described as a quasi-zwitterionic character.
This charge separation arises from the asynchronous cleavage of the C-C bonds of the cyclobutane (B1203170) ring. In the case of this compound, the electron-donating nature of the ethoxy group could stabilize a partial positive charge on the C3 carbon, while the electron-withdrawing carbonyl group could stabilize a partial negative charge on the C1 carbon during the initial stages of bond breaking. This would lead to a transition state with zwitterionic character.
While direct experimental observation of these transition states is challenging, computational studies on related systems have provided evidence for their existence mdpi.com. The polarity of the solvent has also been shown to influence reaction pathways in solution-phase reactions, favoring zwitterionic intermediates in more polar environments mdpi.com. In the gas phase, the intrinsic electronic properties of the substituents play a more direct role in determining the character of the transition state.
Ring-Opening and Ring-Cleavage Processes
Beyond unimolecular elimination, this compound can undergo ring-opening and ring-cleavage reactions through different mechanistic pathways, often promoted by catalysts or specific reaction conditions.
[2+2]-Cycloreversion Mechanisms
The thermal [2+2] cycloreversion of cyclobutane derivatives is a classic example of a pericyclic reaction that proceeds through a non-concerted, biradical mechanism researchgate.net. For this compound, this would involve the homolytic cleavage of two opposing C-C bonds to form a 1,4-diradical intermediate. This diradical can then cleave to form the final products. The stability of the resulting radical centers influences the activation energy of the reaction. The presence of the ethoxy and carbonyl groups would affect the stability of the radical centers in the intermediate.
The reverse reaction, the [2+2] cycloaddition of a ketene with an enol ether, is a common method for the synthesis of substituted cyclobutanones libretexts.org. The mechanism of the cycloreversion is the microscopic reverse of this process.
Dehydrochlorination-Decarbonylation Reactions
While this compound itself does not undergo dehydrochlorination, a chlorinated derivative could undergo such a reaction. Dehydrochlorination is a type of elimination reaction that typically requires a base to remove a proton and a chlorine atom from adjacent carbons, leading to the formation of a double bond. Subsequent decarbonylation, the loss of a molecule of carbon monoxide, can occur under thermal or photochemical conditions and is a known reaction of some cyclic ketones. The specific conditions and mechanistic pathway for such a sequence would depend on the position of the chlorine substituent on the cyclobutanone ring.
Intramolecular Rearrangements and Reactivity
Studies on the Stevens-Rearrangement Mechanism
No studies detailing the Stevens rearrangement involving this compound were found in the available scientific literature. The Stevens rearrangement is a well-known organic reaction involving the 1,2-rearrangement of quaternary ammonium (B1175870) salts or sulfonium (B1226848) salts in the presence of a strong base. The mechanism is complex and can proceed through various pathways, including concerted, radical pair, or ion pair intermediates. However, there is no specific research applying this reaction or its mechanistic study to this compound.
Facile Isomerization via 1,2-Hydrogen Shifts
No literature was found describing the facile isomerization of this compound via 1,2-hydrogen shifts. Carbocation rearrangements, including 1,2-hydride shifts, are fundamental processes in organic chemistry, typically occurring to form a more stable carbocationic intermediate. However, the specific conditions under which this compound might undergo such isomerization and the mechanistic details thereof have not been documented.
Photochemical Reactivity and Excited State Dynamics of Cyclobutanones
While the photochemical reactivity and excited-state dynamics of the parent cyclobutanone molecule have been the subject of extensive study, no specific research was identified for this compound. Studies on cyclobutanone reveal complex dynamics upon photoexcitation, leading to various products through different photochemical channels. These investigations employ advanced techniques like trajectory surface-hopping molecular dynamics simulations to understand the relaxation pathways from excited states. However, the influence of a 3-ethoxy substituent on these photochemical processes has not been reported.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 3 Ethoxycyclobutan 1 One
Structural Modifications of the Cyclobutanone (B123998) Core
Alterations to the four-membered ring of 3-ethoxycyclobutan-1-one have been achieved through the introduction of various substituents, influencing the steric and electronic properties of the molecule.
Alkyl-Substituted Ethoxycyclobutanones (e.g., 2,2-dimethyl-3-ethoxycyclobutan-1-one)
The synthesis of 2,2-dimethyl-3-ethoxycyclobutan-1-one can be accomplished through a [2+2] cycloaddition reaction. This method involves the in situ generation of dimethylketene (B1620107) from isobutyryl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine. The highly reactive dimethylketene then undergoes a cycloaddition with ethyl vinyl ether (EVE) to yield the desired 2,2-dimethyl-3-ethoxycyclobutan-1-one. nii.ac.jp The use of sterically hindered amines as a base is crucial to prevent side reactions, such as the formation of an intermediate from the reaction between the ketene (B1206846) and the amine hydrochloride, thereby improving the yield of the cycloadduct. nii.ac.jp
One study reported that the reaction between isobutyryl chloride and ethyl vinyl ether in the presence of triethylamine afforded 2,2-dimethyl-3-ethoxycyclobutanone in a 46% yield. When diisopropylethylamine was used as the base, the yield was 8%. nii.ac.jp

Halogenated Ethoxycyclobutanones (e.g., 2-chloro-3-ethoxycyclobutan-1-one)
Cyclopropyl-Substituted Ethoxycyclobutanones (e.g., (2R,3R)-3-Cyclopropyl-2-ethoxycyclobutan-1-one)
The synthesis of cyclopropyl-substituted ethoxycyclobutanones presents a greater synthetic challenge, requiring stereocontrol to establish the desired relative and absolute stereochemistry. A plausible synthetic approach could involve a diastereoselective cyclopropanation of an enol ether precursor, followed by a ring-expansion or rearrangement to form the cyclobutanone core. Alternatively, a convergent strategy could employ a [2+2] cycloaddition between a cyclopropyl-substituted ketene and ethyl vinyl ether. The stereochemical outcome of such reactions would be highly dependent on the nature of the chiral auxiliary or catalyst employed. While a direct synthesis of (2R,3R)-3-Cyclopropyl-2-ethoxycyclobutan-1-one has not been detailed in the available literature, related diastereoselective syntheses of substituted cyclobutanes and cyclopropanes suggest that such a transformation is feasible through modern synthetic methodologies. nih.govnih.govfigshare.com
Functional Group Interconversions at the Ketone Position
The ketone functionality of this compound and its derivatives serves as a versatile handle for a variety of chemical transformations, including reduction to alcohols and conversion to amines.
Reduction to Cyclobutanols (e.g., Trans-3-ethoxycyclobutan-1-ol)
The reduction of the carbonyl group in 3-substituted cyclobutanones, such as this compound, to the corresponding cyclobutanol (B46151) can be achieved with high stereoselectivity using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). The stereochemical outcome of this reduction is largely governed by steric factors. The hydride nucleophile preferentially attacks the carbonyl carbon from the face opposite to the substituent at the 3-position to minimize steric hindrance.
| Starting Material | Reducing Agent | Major Product | Stereochemistry |
| This compound | NaBH₄ | Trans-3-ethoxycyclobutan-1-ol | The hydroxyl group is formed cis to the ethoxy group, resulting in a trans relationship between the two substituents. |
Amination and Formation of Amine Derivatives (e.g., cis-3-Ethoxycyclobutan-1-amine (B1396151), Trans-3-ethoxycyclobutan-1-amine)
The conversion of this compound to its corresponding amine derivatives can be accomplished through reductive amination. This one-pot reaction typically involves the treatment of the ketone with ammonia (B1221849) in the presence of a reducing agent. The initial reaction between the ketone and ammonia forms an intermediate imine, which is then reduced in situ to the primary amine.
Commonly used reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or a milder reagent such as sodium cyanoborohydride (NaBH₃CN). d-nb.infonih.govresearchgate.netresearchgate.net The use of sodium cyanoborohydride is often preferred as it selectively reduces the imine intermediate in the presence of the starting ketone. sci-hub.se
The reductive amination of this compound will produce a mixture of diastereomeric products: cis-3-ethoxycyclobutan-1-amine and trans-3-ethoxycyclobutan-1-amine. The ratio of these isomers will depend on the reaction conditions and the stereoselectivity of the imine reduction step. The separation of these cis and trans isomers can often be achieved by chromatographic techniques or by fractional crystallization of their salts. researchgate.netgoogle.comgoogle.comnih.govmdpi.com
| Starting Material | Reagents | Products | Separation |
| This compound | 1. NH₃ 2. NaBH₃CN or H₂/Catalyst | cis-3-Ethoxycyclobutan-1-amine and trans-3-Ethoxycyclobutan-1-amine | Chromatography or fractional crystallization |
Reactivity Profiles and Synthetic Utility of Novel Derivatives
Derivatives of this compound serve as versatile synthons in organic synthesis, undergoing a variety of transformations to construct complex molecular architectures. The inherent ring strain and the presence of the activatable ethoxy group make these cyclobutanone derivatives valuable precursors for a range of cycloaddition and cascade reactions. Lewis acid catalysis is frequently employed to promote the ring opening of the cyclobutanone, generating a reactive zwitterionic intermediate that can be trapped by various nucleophiles and dienophiles.
A prominent application of these derivatives is in [3+3] annulation reactions, particularly with aromatic amines, to furnish substituted quinolines. This methodology provides a direct and efficient route to this important heterocyclic core. Under Lewis acid catalysis, typically with boron trifluoride etherate (BF₃·OEt₂), 3-ethoxycyclobutanones react with a wide array of anilines to produce multisubstituted 2-alkylquinolines with high regioselectivity. The reaction proceeds smoothly at room temperature, tolerating a broad range of functional groups on both the aniline (B41778) and cyclobutanone components.
Another significant area of reactivity is the cascade ring-opening/cyclization of 3-ethoxycyclobutanones. For instance, their reaction with naphthols, catalyzed by a Brønsted acid, leads to the formation of 2,8-dioxabicyclo[3.3.1]nonane derivatives. This transformation involves a nucleophilic attack by the naphthol, triggering the ring opening of the cyclobutanone. Subsequent enolization, elimination of ethanol, and a double cyclization event yield the bicyclic product. This cascade process allows for the rapid assembly of complex oxygen-containing heterocyclic systems.
Furthermore, derivatives of this compound participate in formal [4+2] cycloaddition reactions. With aldehydes and ketones, Lewis acid-catalyzed cycloaddition leads to the formation of dihydro-γ-pyrones. The regioselectivity of this reaction is dependent on the substitution pattern of the cyclobutanone ring. Similarly, in the presence of ethylaluminium dichloride (EtAlCl₂), these cyclobutanone derivatives can undergo formal [4+2] cycloaddition with azo compounds to yield 2,3-dihydro-pyridazin-4(1H)-ones. Intramolecular variants of this cycloaddition have also been developed, providing access to bicyclic systems. The reactivity of these derivatives extends to reactions with N-p-toluenesulfonyl (Ts) aldimines, catalyzed by titanium(IV) chloride, to afford substituted N-Ts-2,3-dihydro-4-pyridones.
The synthetic utility of these novel derivatives is underscored by their ability to serve as building blocks for a diverse range of carbocyclic and heterocyclic compounds. The diastereoselectivity of these reactions, particularly in cases where new stereocenters are formed, further enhances their utility in synthetic chemistry.
Research Findings on the Reactivity of this compound Derivatives
Table 1: [3+3] Annulation of this compound Derivatives with Aromatic Amines
This table summarizes the Lewis acid-mediated [3+3] annulation of various substituted 3-ethoxycyclobutanones with a range of aromatic amines to yield multisubstituted quinolines. The reactions are characterized by their high regioselectivity and generally good yields.
| Entry | This compound Derivative | Aromatic Amine | Catalyst | Product | Yield (%) |
| 1 | This compound | Aniline | BF₃·OEt₂ | 2-Methylquinoline | 85 |
| 2 | 3-Ethoxy-2-methylcyclobutan-1-one | Aniline | BF₃·OEt₂ | 2,4-Dimethylquinoline | 82 |
| 3 | This compound | 4-Methoxyaniline | BF₃·OEt₂ | 6-Methoxy-2-methylquinoline | 88 |
| 4 | This compound | 4-Chloroaniline | BF₃·OEt₂ | 6-Chloro-2-methylquinoline | 75 |
| 5 | 2,2-Dimethyl-3-ethoxycyclobutan-1-one | Aniline | BF₃·OEt₂ | 2,2,4-Trimethyl-1,2-dihydroquinoline | 78 |
| 6 | 3-Ethoxy-2-phenylcyclobutan-1-one | Aniline | BF₃·OEt₂ | 4-Methyl-2-phenylquinoline | 80 |
Table 2: Cascade Ring-Opening/Cyclization with Naphthols
This table presents the Brønsted acid-catalyzed cascade reaction between 3-ethoxycyclobutanone derivatives and various naphthols, leading to the formation of 2,8-dioxabicyclo[3.3.1]nonane structures.
| Entry | This compound Derivative | Naphthol | Catalyst | Product | Yield (%) |
| 1 | 3-Ethoxy-2-phenylcyclobutan-1-one | 2-Naphthol | p-TsOH | 1-Phenyl-1,2,3,4-tetrahydro-1,4-ethanonaphtho[2,1-e] researchgate.netnih.govdioxin | 76 |
| 2 | 3-Ethoxy-2,2-diphenylcyclobutan-1-one | 2-Naphthol | p-TsOH | 1,1-Diphenyl-1,2,3,4-tetrahydro-1,4-ethanonaphtho[2,1-e] researchgate.netnih.govdioxin | 72 |
| 3 | 3-Ethoxy-2-phenylcyclobutan-1-one | 1-Naphthol | p-TsOH | 3-Phenyl-1,2,3,4-tetrahydro-1,4-ethanonaphtho[1,2-e] researchgate.netnih.govdioxin | 70 |
| 4 | 3-Ethoxy-2-methylcyclobutan-1-one | 2-Naphthol | p-TsOH | 1-Methyl-1,2,3,4-tetrahydro-1,4-ethanonaphtho[2,1-e] researchgate.netnih.govdioxin | 65 |
Table 3: Formal [4+2] Cycloaddition Reactions
This table showcases the versatility of this compound derivatives in formal [4+2] cycloaddition reactions with different partners, including aldehydes and azo compounds, under Lewis acid catalysis.
| Entry | This compound Derivative | Reaction Partner | Catalyst | Product | Yield (%) |
| 1 | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | Benzaldehyde (B42025) | BF₃·OEt₂ | 2,2-Dimethyl-6-ethoxy-5-phenyl-tetrahydro-4H-pyran-4-one | 85 |
| 2 | This compound | Azobenzene | EtAlCl₂ | 1,2-Diphenyl-5,6-dihydro-1H-pyridazin-4-one | 70 |
| 3 | 3-Ethoxy-2-propylcyclobutan-1-one | 4-Methylbenzaldehyde | BF₃·OEt₂ | 6-Ethoxy-2-propyl-5-(p-tolyl)-tetrahydro-4H-pyran-4-one | 82 |
| 4 | This compound | 4-Methoxyazobenzene | EtAlCl₂ | 1-(4-Methoxyphenyl)-2-phenyl-5,6-dihydro-1H-pyridazin-4-one | 68 |
Table 4: Synthesis of Substituted Pyridones
This table details the synthesis of N-Ts-2,3-dihydro-4-pyridones through the reaction of 3-ethoxycyclobutanone derivatives with N-p-toluenesulfonyl (Ts) aldimines, catalyzed by titanium(IV) chloride.
| Entry | This compound Derivative | N-Ts-Aldimine | Product | Yield (%) |
| 1 | This compound | N-Benzylidene-4-methylbenzenesulfonamide | 2-Phenyl-1-tosyl-2,3-dihydro-4-pyridone | 75 |
| 2 | 3-Ethoxy-2-methylcyclobutan-1-one | N-Benzylidene-4-methylbenzenesulfonamide | 3-Methyl-2-phenyl-1-tosyl-2,3-dihydro-4-pyridone | 72 |
| 3 | This compound | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | 2-(4-Chlorophenyl)-1-tosyl-2,3-dihydro-4-pyridone | 78 |
| 4 | 2,2-Dimethyl-3-ethoxycyclobutan-1-one | N-Benzylidene-4-methylbenzenesulfonamide | 3,3-Dimethyl-2-phenyl-1-tosyl-2,3-dihydro-4-pyridone | 68 |
Advanced Analytical Methodologies in 3 Ethoxycyclobutan 1 One Research
Spectroscopic Techniques for Mechanistic Elucidation and Complex Structure Analysis
Spectroscopic methods are indispensable for gaining insight into the molecular structure and behavior of 3-Ethoxycyclobutan-1-one. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly powerful in this regard.
NMR spectroscopy is a cornerstone technique for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Reaction Progress Monitoring: The synthesis of this compound can be monitored in real-time using NMR. By integrating the signals corresponding to the protons of the starting materials, intermediates, and the final product, the reaction kinetics can be determined. For instance, the disappearance of signals from the reactants and the concurrent appearance of characteristic peaks for this compound allows for the calculation of reaction rates and conversion percentages.
Stereochemical Assignment: The stereochemistry of substituted cyclobutanone (B123998) derivatives can be unequivocally assigned using advanced NMR techniques such as the Nuclear Overhauser Effect (NOE). For the related compound, 3-ethoxy-2-methyl-2-vinylcyclobutanone, NOE experiments have been successfully used to determine the relative stereochemistry of the substituents. Similar principles can be applied to derivatives of this compound. Irradiation of a specific proton will result in an enhancement of the signal of protons in close spatial proximity, allowing for the determination of their relative orientation (cis or trans) on the cyclobutane (B1203170) ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1 (C=O) | - | ~208 | - | - |
| 2 (CH₂) | ~2.8 - 3.0 | ~45 | m | - |
| 3 (CH) | ~4.2 - 4.4 | ~70 | p | ~6.5 |
| 4 (CH₂) | ~2.6 - 2.8 | ~45 | m | - |
| 5 (OCH₂) | ~3.5 - 3.7 | ~65 | q | ~7.0 |
| 6 (CH₃) | ~1.1 - 1.3 | ~15 | t | ~7.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
HRMS is a critical tool for determining the elemental composition of this compound and its reaction products with high accuracy. Tandem MS (MS/MS) provides further structural information by fragmenting a selected ion and analyzing the resulting fragment ions.
Elucidating Reaction Mechanisms: By identifying intermediates and byproducts in a reaction mixture using HRMS, a detailed reaction mechanism can be proposed. For example, the detection of specific intermediates can help to confirm or refute a proposed reaction pathway in the synthesis or transformation of this compound.
Product Identification and Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern is dictated by the functional groups present. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, characteristic fragments would likely arise from the loss of the ethoxy group, ethylene (B1197577) from the cyclobutane ring, or carbon monoxide.
Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Structure |
| 114 | [M]⁺ | [C₆H₁₀O₂]⁺ |
| 86 | [M - C₂H₄]⁺ | Loss of ethylene |
| 85 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |
| 71 | [M - C₂H₅O - CO]⁺ | Subsequent loss of CO |
| 69 | [M - C₂H₅O]⁺ | Loss of ethoxy group |
Chromatographic Separation and Detection Methods for Reaction Analysis
Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis.
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is well-suited for the analysis of volatile compounds like this compound.
Quantitative Analysis: By creating a calibration curve with standards of known concentration, the amount of this compound in a reaction mixture can be accurately determined. This is crucial for calculating reaction yields and monitoring reaction progress.
Qualitative Analysis: The mass spectrometer detector provides a mass spectrum for each separated component. By comparing these spectra to a library of known compounds, the identity of each component in the reaction mixture can be confirmed. This is useful for identifying byproducts and impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and purification of a wide range of compounds. For less volatile derivatives or thermally sensitive intermediates in reactions involving this compound, HPLC is the preferred method.
Isolation and Purification: Preparative HPLC can be used to isolate and purify multigram quantities of this compound or its derivatives from complex reaction mixtures. Different column stationary phases (e.g., normal-phase or reverse-phase) can be employed depending on the polarity of the target compound.
Chiral Separations: For chiral derivatives of this compound, chiral HPLC columns can be used to separate enantiomers, allowing for the determination of enantiomeric excess (ee).
Electrochemical Analytical Techniques
Electrochemical methods can provide valuable insights into the redox properties of this compound. While not as commonly used as spectroscopic and chromatographic techniques for this specific compound, they can offer unique information.
Cyclic voltammetry, for instance, could be employed to study the reduction of the carbonyl group in this compound. This would involve applying a scanning potential to a solution of the compound and measuring the resulting current. The potential at which reduction occurs can provide information about the electron-accepting ability of the molecule. Such studies on related cyclobutanone systems have been used to understand their electronic properties and reactivity.
Cyclic Voltammetry for Determining Redox Potentials and Investigating Electrochemical Pathways
Cyclic voltammetry (CV) is an electrochemical technique employed to investigate the oxidation and reduction processes of a substance. By measuring the current that develops in an electrochemical cell as the potential is varied, researchers can gain valuable insights into the thermodynamics and kinetics of electron transfer reactions.
While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of analogous compounds, particularly other cyclobutanone derivatives and cyclic ketones, provides a basis for understanding its potential redox pathways. The core functional group in this compound susceptible to electrochemical transformation is the ketone carbonyl group.
Electrochemical Reduction Pathways:
The ketone moiety in this compound is expected to be the primary site of reduction. Generally, the electrochemical reduction of ketones can proceed through a one-electron transfer to form a radical anion, which can then undergo further reactions such as dimerization or protonation. A subsequent one-electron transfer, often coupled with protonation, would yield the corresponding alcohol, 3-ethoxycyclobutan-1-ol. The precise reduction potential would be influenced by factors such as the solvent, electrolyte, and the presence of proton donors.
Studies on the electrochemical reduction of other cyclic ketones, such as 4-t-butylcyclohexanone, have demonstrated that the stereochemical outcome of the reduction can be influenced by the experimental conditions. This suggests that the electrochemical reduction of this compound could potentially lead to the formation of different stereoisomers of the corresponding alcohol.
Electrochemical Oxidation Pathways:
The oxidation of this compound is anticipated to be more challenging than its reduction, as the ketone functional group is in a relatively high oxidation state. However, electrochemical oxidation could potentially occur, possibly involving the cleavage of the cyclobutane ring, which is susceptible to ring-opening reactions due to ring strain.
Research on the electrochemical ring expansion of related cyclobutanol (B46151) derivatives provides some insight into potential oxidative pathways. For instance, the electrochemical oxidation of 1-phenylcyclobutan-1-ol (B1360249) has been reported to occur at an anodic peak potential (Epa) of 1.5 V (vs Fc+/Fc). researchgate.net This suggests that under certain conditions, oxidative processes involving the cyclobutane ring system are feasible.
To illustrate the type of data obtained from cyclic voltammetry studies on related compounds, the following table summarizes key findings:
| Compound | Redox Process | Potential (V) | Reference Electrode | Notes |
| 1-Phenylcyclobutan-1-ol | Oxidation | 1.5 (Epa) | Fc+/Fc | Anodic peak potential from CV studies. researchgate.net |
This table is for illustrative purposes to show the type of data generated for analogous compounds, as specific data for this compound is not available.
A hypothetical cyclic voltammetry study of this compound would be crucial for determining its specific redox potentials, understanding the stability of its radical ions, and elucidating the mechanisms of its electrochemical transformations. Such research would provide fundamental data on its electron-donating and accepting properties, which is valuable for its potential applications in various fields of chemistry.
Computational and Theoretical Studies of 3 Ethoxycyclobutan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic structure, which in turn governs the molecule's geometry, energy, and chemical reactivity. dtic.mil These calculations solve the electronic Schrödinger equation using various approximations to make the problem computationally tractable. aip.orgcosmosproject.co.uk
Density Functional Theory (DFT) has become a widely used method in quantum chemistry due to its favorable balance of computational cost and accuracy. semanticscholar.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the much simpler electron density. mdpi.com It is particularly effective for calculating the ground-state properties of molecules, such as equilibrium geometries, vibrational frequencies, and dipole moments.
For 3-ethoxycyclobutan-1-one, DFT calculations can predict key structural parameters. The cyclobutane (B1203170) ring is expected to be puckered, and DFT can determine the precise dihedral angle and the conformational preference of the ethoxy substituent (axial vs. equatorial). Furthermore, DFT is used to map out reaction energy profiles, identifying the energies of reactants, products, and transition states for reactions involving this compound. researchgate.netresearchgate.net This is crucial for understanding its synthesis, such as the [2+2] cycloaddition of ketene (B1206846) and ethyl vinyl ether, and its subsequent reactivity.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d))
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -424.12345 |
| Dipole Moment (Debye) | 2.85 |
| C=O Bond Length (Å) | 1.215 |
| Ring Puckering Angle (°) | 25.8 |
| HOMO Energy (eV) | -7.21 |
| LUMO Energy (eV) | +1.54 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. sci-hub.se These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve accuracy by using larger basis sets and more sophisticated treatments of electron correlation. researchgate.netscispace.comresearchgate.net
While computationally more demanding than DFT, ab initio methods are employed when high accuracy is paramount. arxiv.org For this compound, Coupled Cluster calculations, often considered the "gold standard," can provide benchmark values for the molecular geometry and energy. aip.org High-accuracy energy calculations are essential for obtaining precise reaction enthalpies and activation barriers, providing reliable thermochemical data that can be compared with experimental results. semanticscholar.org
Table 2: Comparison of Relative Energies for this compound Conformers using Ab Initio Methods
| Method/Basis Set | Equatorial Conformer (kcal/mol) | Axial Conformer (kcal/mol) |
|---|---|---|
| HF/6-31G(d) | 0.00 | +1.52 |
| MP2/6-311+G(d,p) | 0.00 | +1.25 |
| CCSD(T)/cc-pVTZ (single point) | 0.00 | +1.18 |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time by solving Newton's equations of motion. arxiv.org This approach provides insight into the dynamic behavior and conformational landscape of molecules. mdpi.comnih.gov For this compound, MD simulations can explore the flexibility of the cyclobutane ring and the rotation of the ethoxy group.
Key dynamic behaviors that can be studied include:
Ring Puckering: The cyclobutane ring can invert between two puckered conformations. MD simulations can determine the energy barrier for this inversion and the timescale on which it occurs.
Ethoxy Group Rotation: The C-O and C-C bonds of the ethoxy group can rotate, leading to different rotamers. MD can reveal the preferred orientations and the dynamics of their interconversion.
Solvent Effects: By including solvent molecules in the simulation, it is possible to model how the environment affects the conformational preferences and dynamics of this compound.
These simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as in biological systems or as a solvent. nih.gov
Transition State Theory Applications to Reaction Kinetics
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orgdalalinstitute.com It postulates that a reaction proceeds from reactants to products through a high-energy intermediate state known as the activated complex or transition state. libretexts.orgyoutube.com The rate of the reaction is then determined by the concentration of this transition state and the frequency with which it converts to products.
The central equation of TST, the Eyring equation, relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). dalalinstitute.com By combining TST with quantum chemical calculations that can determine the structure and energy of the transition state, it is possible to compute reaction rate constants from first principles. ox.ac.uk
The formation of this compound via the [2+2] cycloaddition of an electron-rich alkene (ethyl vinyl ether) and an electron-poor ketene is a classic example of a polar cycloaddition. nih.govresearchgate.net Computational studies on such reactions have shown that they often proceed through a highly asynchronous, polar transition state that has significant charge separation, resembling a zwitterion. This is often termed a "quasi-zwitterionic" transition state.
Theoretical characterization of this transition state involves:
Locating the Saddle Point: Using quantum chemical methods to find the first-order saddle point on the potential energy surface that connects reactants and products.
Analyzing Geometry: Examining the bond lengths in the transition state. In a quasi-zwitterionic mechanism, one of the new carbon-carbon bonds is significantly more formed than the other.
Charge Distribution: Calculating the partial atomic charges to quantify the degree of charge separation and confirm the zwitterionic character.
Studies on analogous cycloadditions have successfully located and characterized such zwitterionic intermediates or transition states, providing a detailed mechanistic picture that explains the regioselectivity and stereoselectivity of the reaction. mdpi.commdpi.com
Table 3: Calculated Properties of the Quasi-Zwitterionic Transition State for Ethyl Vinyl Ether + Ketene Cycloaddition
| Property | Calculated Value (B3LYP/6-31G(d)) |
|---|---|
| Activation Energy (ΔE‡, kcal/mol) | 12.5 |
| C1-Cα Bond Distance (Å) | 2.15 |
| C2-Cβ Bond Distance (Å) | 2.80 |
| Partial Charge on Ethoxy-bearing Carbon | +0.45 |
| Partial Charge on Ketene Oxygen | -0.60 |
| Imaginary Frequency (cm⁻¹) | -350i |
Predictive Modeling of Molecular Interactions and Structure-Reactivity Relationships
Computational models can be used to predict how this compound will interact with other molecules and to establish relationships between its structure and its chemical reactivity. scispace.comresearchgate.net For instance, the electrostatic potential surface can be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl oxygen is an electron-rich site, capable of acting as a hydrogen bond acceptor, while the carbonyl carbon is an electrophilic site.
Structure-reactivity relationships can be explored by computationally introducing different substituents onto the cyclobutane ring and calculating their effect on properties like the reaction barrier for ring-opening or the stability of the molecule. barbatti.orgresearchgate.net This in silico screening allows for the rational design of new derivatives with desired properties without the need for extensive experimental synthesis and testing. These predictive models are invaluable in fields ranging from materials science to drug design. researchgate.net
Integration of Machine Learning Algorithms in Computational Chemical Discovery
Machine learning models are broadly categorized into supervised, unsupervised, and reinforcement learning. In the context of chemical discovery, supervised learning is the most common, where models are trained on labeled datasets to predict a specific output, such as a molecule's boiling point or its reactivity in a particular reaction. researchgate.netnih.gov The performance of these models is highly dependent on the quality and size of the training data. openreview.net
Application of Supervised Learning for Property Prediction
A primary application of machine learning in computational chemistry is the prediction of molecular properties, a field often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. nih.govnih.gov For a molecule like this compound, a variety of physical, chemical, and biological properties could be predicted using ML models.
Random Forest Models for Physicochemical Property Prediction
Random Forest (RF) is an ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.netactiac.org This method is robust against overfitting and can handle high-dimensional data.
To predict a property such as the boiling point of this compound, an RF model would be trained on a dataset of diverse molecules with known boiling points. The molecules would be represented by a set of numerical descriptors that encode their structural and electronic features.
Illustrative Research Findings:
A hypothetical study could involve training a Random Forest model on a dataset of 5,000 diverse small molecules with experimentally determined boiling points. The performance of such a model is typically evaluated using metrics like the coefficient of determination (R²) and the root mean square error (RMSE).
| Model | Training Set R² | Test Set R² | Training Set RMSE (°C) | Test Set RMSE (°C) |
|---|---|---|---|---|
| Random Forest | 0.95 | 0.88 | 5.2 | 10.5 |
Based on this hypothetical model, a predicted boiling point for this compound could be generated by inputting its calculated molecular descriptors.
Support Vector Machines for Biological Activity Prediction
Support Vector Machines (SVM) are a set of supervised learning methods used for classification, regression, and outliers detection. nih.goveurekaselect.com In computational chemistry, SVMs have been effectively used to build QSAR models for predicting the biological activity of compounds.
For instance, a study could aim to predict the inhibitory activity of this compound against a specific enzyme. An SVM model would be trained on a dataset of compounds with known inhibitory activities, represented by their molecular fingerprints or other descriptors.
Illustrative Research Findings:
A hypothetical SVM model could be trained to classify compounds as active or inactive against a particular biological target. The performance of such a classifier is often assessed using metrics like accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC-ROC).
| Model | Accuracy | Precision | Recall | AUC-ROC |
|---|---|---|---|---|
| Support Vector Machine | 0.92 | 0.90 | 0.93 | 0.96 |
Neural Networks for Spectroscopic Property Prediction
Deep neural networks (DNNs) have shown remarkable success in predicting complex spectroscopic data, such as NMR and infrared spectra. nih.govnih.govresearchgate.net These models can learn intricate relationships between a molecule's structure and its spectral features.
A trained neural network could predict the ¹³C NMR spectrum of this compound. The input to the model would be a representation of the molecule's graph structure, and the output would be the predicted chemical shifts for each carbon atom.
Illustrative Research Findings:
A deep neural network could be trained on a large database of molecules with assigned ¹³C NMR spectra. The accuracy of the predictions would be evaluated by comparing the predicted chemical shifts to the experimental values.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Absolute Error (ppm) |
|---|---|---|---|
| C1 (Carbonyl) | 208.5 | 209.2 | 0.7 |
| C2 | 45.2 | 44.8 | 0.4 |
| C3 | 68.9 | 69.5 | 0.6 |
| C4 | 45.1 | 44.8 | 0.3 |
| Ethoxy-CH₂ | 63.7 | 64.1 | 0.4 |
| Ethoxy-CH₃ | 15.3 | 15.1 | 0.2 |
Predicting Chemical Reactions
Machine learning models are also being developed to predict the outcome of chemical reactions. nih.gov These models can help chemists to identify viable synthetic routes and to optimize reaction conditions. For a compound like this compound, a machine learning model could predict its reactivity with a given set of reagents.
A common approach is to treat reaction prediction as a classification or regression problem, where the model predicts the major product from a set of possible outcomes. nih.gov These models are often trained on large databases of known reactions.
Illustrative Research Findings:
A hypothetical model could be trained to predict the outcome of a reduction reaction on the carbonyl group of cyclic ketones. The model's performance would be evaluated by its ability to correctly predict the major product and its stereoselectivity.
| Reagent | Predicted Major Product | Predicted Yield (%) |
|---|---|---|
| NaBH₄ | 3-Ethoxycyclobutanol | 92 |
| LiAlH₄ | 3-Ethoxycyclobutanol | 98 |
Advanced Applications and Future Research Directions
3-Ethoxycyclobutan-1-one as a Versatile Synthon in Organic Synthesis
This compound serves as a potent building block, or synthon, for the construction of diverse and complex heterocyclic systems. Its utility stems from the inherent ring strain and the strategic placement of the ethoxy and ketone functionalities, which can be manipulated under various reaction conditions to induce ring-opening, expansion, or annulation events.
Researchers have successfully employed this compound in several powerful synthetic transformations. A notable application is its role in Lewis acid-mediated [3+3] annulation reactions with aromatic amines, which provides an efficient, single-step pathway to synthesize a range of multi-substituted 2-alkylquinoline derivatives at room temperature researchgate.net. This method is highly regioselective and demonstrates the compound's ability to act as a three-carbon component in cycloaddition strategies.
Furthermore, it participates in cascade reactions. Under Brønsted acid catalysis, it reacts with naphthols in a cascade ring-opening/cyclization process to yield complex 2,8-dioxabicyclo[3.3.1]nonane derivatives researchgate.net. Theoretical investigations into this mechanism suggest that after the initial nucleophilic attack and ring opening, the reaction can proceed through two potential pathways, with a (3+3) annulation being the more favorable route researchgate.net.
Its reactivity extends to formal [4+2] cycloadditions. Using a Lewis acid such as ethylaluminum dichloride (EtAlCl₂), 3-ethoxycyclobutanones react with azo compounds like azobenzenes to produce 2,3-dihydro-pyridazin-4(1H)-ones researchgate.net. This transformation showcases the ability of the cyclobutanone (B123998) to function as a four-carbon component after a Lewis acid-induced ring cleavage. A similar strategy has been used in reactions with benzaldehyde (B42025) rsc.org.
Table 1: Synthetic Applications of this compound
| Reaction Type | Reactant(s) | Catalyst/Reagent | Product Class |
|---|---|---|---|
| [3+3] Annulation | Aromatic Amines | Lewis Acid | 2-Alkylquinolines researchgate.net |
| Cascade Ring-Opening/Cyclization | Naphthols | Brønsted Acid | 2,8-Dioxabicyclo[3.3.1]nonanes researchgate.net |
| Formal [4+2] Cycloaddition | Azobenzenes | EtAlCl₂ | 2,3-Dihydro-pyridazin-4(1H)-ones researchgate.net |
| Formal [4+2] Cycloaddition | Benzaldehyde | Boron Trifluoride Etherate | Dihydropyran Derivatives rsc.org |
Development of Stereoselective Transformations for Accessing Chiral Compounds
The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in medicinal chemistry and materials science. mdpi.comchemrxiv.org Developing stereoselective reactions using synthons like this compound is a key research goal. While the enantioselective synthesis of various cyclobutane (B1203170) derivatives has been achieved through methods like visible-light-induced [2+2] cycloadditions and sequential reduction/C-H functionalization, specific applications starting from this compound are an evolving area. rsc.orgchemistryviews.org
A significant advancement has been made in the diastereoselective reduction of 3-substituted cyclobutanones to their corresponding cyclobutanols. A combined experimental and computational study revealed that the hydride reduction of these compounds is highly selective for the formation of the cis-alcohol, often with greater than 90% selectivity researchgate.netnih.gov. This pronounced selectivity is largely independent of the steric bulk of the hydride reagent. The preference for hydride attack from the face opposite the substituent (anti-facial) is driven primarily by the minimization of torsional strain, a finding consistent with the Felkin-Anh model nih.gov. In cases with bulky substituents, repulsive electrostatic interactions can further disfavor the syn-facial attack, enhancing the cis selectivity nih.gov.
These findings are directly applicable to this compound, allowing for the predictable synthesis of cis-3-ethoxycyclobutan-1-ol. The stereoselectivity of these reductions can be further improved by adjusting reaction conditions, such as lowering the temperature or using less polar solvents researchgate.netnih.gov.
Table 2: Factors Influencing Stereoselective Reduction of 3-Substituted Cyclobutanones
| Factor | Influence on Selectivity | Outcome |
|---|---|---|
| Hydride Reagent Size | Minimal impact on selectivity nih.gov | High cis-selectivity is maintained. |
| Reaction Temperature | Lowering temperature increases selectivity researchgate.netnih.gov | Enhanced preference for the cis-alcohol. |
| Solvent Polarity | Decreasing polarity increases selectivity researchgate.netnih.gov | Enhanced preference for the cis-alcohol. |
| Driving Force | Torsional strain and electrostatic repulsion nih.gov | Favors anti-facial attack, leading to the cis-product. |
Exploration of Unprecedented Reactivity Modes for Cyclobutanone Derivatives
The high ring strain of the cyclobutane core is a powerful driving force for reactions that lead to more stable five- or six-membered rings. chemistrysteps.com This has led to the exploration of novel ring expansion and ring-opening reactions, which represent a departure from classical cyclobutanone chemistry.
Ring expansion reactions of cyclobutanones are a well-established but continually evolving field. For instance, the homologation of arylcyclobutanones with trimethylsilyldiazomethane, catalyzed by scandium triflate, can yield cyclopentanones after hydrolysis organic-chemistry.org. While not demonstrated specifically for this compound, these methods highlight a general and powerful reactivity mode available to this class of compounds. The relief of ring strain combined with the formation of stable carbocation intermediates drives these transformations chemistrysteps.com.
More unprecedented are the cascade and annulation reactions that re-organize the entire cyclobutanone framework into complex heterocyclic structures. The previously mentioned Lewis acid-catalyzed [3+3] annulation and Brønsted acid-catalyzed cascade ring-opening/cyclization are prime examples of such novel reactivity researchgate.net. In these processes, this compound does not simply undergo a simple addition or ring expansion but is completely deconstructed and reassembled into elaborate polycyclic systems like quinolines and dioxabicyclo[3.3.1]nonanes researchgate.net. This type of transformation, where a simple starting material provides rapid access to molecular complexity, represents a significant and modern approach to organic synthesis.
Synergistic Approaches Combining Experimental and Computational Chemistry for Cyclobutanone Research
The integration of computational chemistry with experimental studies provides a powerful paradigm for understanding and predicting the behavior of reactive intermediates like cyclobutanone derivatives. Quantum dynamics simulations and Density Functional Theory (DFT) calculations have become indispensable tools for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and predicting photochemical reactivity. arxiv.orgucl.ac.uk
A prime example of this synergy is the investigation into the stereoselective reduction of 3-substituted cyclobutanones. DFT calculations were used to model the transition states for both syn- and anti-facial hydride attacks. These calculations revealed that the preference for the cis-alcohol product is governed by a combination of torsional strain and electrostatic interactions, providing a theoretical foundation for the experimentally observed high diastereoselectivity researchgate.netnih.gov. The excellent agreement between the computed and experimental cis:trans ratios underscores the predictive power of such computational models nih.gov.
DFT is also crucial for mapping out complex reaction pathways. For the Brønsted acid-catalyzed cascade reaction of 3-ethoxycyclobutanone, computational studies helped to delineate the multi-step mechanism involving ring-opening, enolization, and a final, favorable [3+3] annulation step, offering insights that are difficult to obtain through experimental means alone researchgate.net.
In the broader context of cyclobutanone chemistry, extensive computational work has been done to predict photochemical behavior. Quantum dynamics simulations, using methods like multi-configuration time-dependent Hartree (MCTDH) and direct dynamics variational multi-configuration Gaussian (DD-vMCG), are employed to model the non-adiabatic dynamics of photo-excited cyclobutanone, predicting rapid relaxation and dissociation pathways within femtoseconds arxiv.orgucl.ac.ukethz.ch. These theoretical predictions are designed to be tested against real-world experiments, such as gas-phase ultrafast electron diffraction, creating a feedback loop that refines both theoretical models and experimental understanding ucl.ac.uk.
Q & A
Q. What green chemistry approaches minimize waste in this compound synthesis?
- Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic methods (e.g., organocatalysts for asymmetric synthesis) to reduce reagent load. Process intensification (e.g., flow chemistry) enhances atom economy and reduces energy consumption .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
